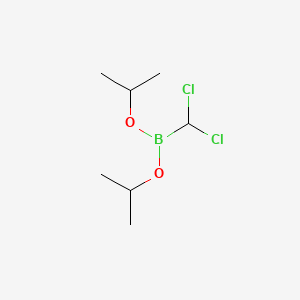

Dichloromethyldiisopropoxyborane

CAS No.: 62260-99-5

Cat. No.: VC3789580

Molecular Formula: C7H15BCl2O2

Molecular Weight: 212.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62260-99-5 |

|---|---|

| Molecular Formula | C7H15BCl2O2 |

| Molecular Weight | 212.91 g/mol |

| IUPAC Name | dichloromethyl-di(propan-2-yloxy)borane |

| Standard InChI | InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 |

| Standard InChI Key | XHOSKSMGPJTTSE-UHFFFAOYSA-N |

| SMILES | B(C(Cl)Cl)(OC(C)C)OC(C)C |

| Canonical SMILES | B(C(Cl)Cl)(OC(C)C)OC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dichloromethyldiisopropoxyborane (proposed formula: C₇H₁₅BCl₂O₂) features a tetracoordinated boron atom bonded to:

-

One methyl group (CH₃)

-

Two isopropoxy ligands (OCH(CH₃)₂)

-

Two chlorine atoms

This arrangement places it within the broader class of mixed-ligand boron halides, which exhibit diverse stereoelectronic properties . The diisopropoxy groups confer steric bulk, potentially stabilizing the boron center against hydrolysis—a common challenge in organoboron chemistry .

Physicochemical Properties

While direct measurements are unavailable, analogous compounds provide reliable estimates:

The compound’s low boiling point and moderate density align with volatile boron intermediates used in vapor-phase deposition .

Synthetic Methodologies

Boron Halide Substitution Reactions

Dichloromethyldiisopropoxyborane may be synthesized via stepwise ligand exchange. For example, Clark et al. demonstrated that dichloro(diisopropylamino)borane reacts with alkoxy precursors to form tetracoordinated species . Adapting this approach:

-

Initial Chlorination:

-

Methyl Group Introduction:

This methodology mirrors the synthesis of azaborines, where dichloro(diisopropylamino)borane improved yields by 30–40% compared to alkoxyboron reagents .

Stabilization Strategies

Jäkle et al. circumvented decomposition in bis-borinic acid synthesis by using TMSOMe for methanolysis, avoiding HCl generation . Applying similar protective measures could enhance the stability of dichloromethyldiisopropoxyborane during isolation.

Reactivity and Functionalization

Electrophilic Boron Center

The electron-deficient boron atom readily undergoes nucleophilic attack. In dichloro(diisopropylamino)borane, this property facilitates 1,2-carboboration of alkynes to form borepines (yields >85%) . For dichloromethyldiisopropoxyborane, analogous reactions with Grignard reagents or enolates could yield stereodefined organoboranes.

Ligand Exchange Dynamics

The isopropoxy groups may be displaced by stronger Lewis bases. Studies on carbazole boranes revealed that steric hindrance from mesityl groups increases rotational barriers (21.5 kcal/mol vs. 7.6 kcal/mol for less bulky substituents) . Substituting isopropoxy with bulkier alkoxies could modulate reactivity for asymmetric catalysis.

Applications in Materials Science

Luminescent Materials

Bis-aryl carbazole boranes exhibit tunable emission profiles (λₑₘ = 448–564 nm) dependent on substituents and solvent polarity . Introducing isopropoxy ligands into similar architectures could redshift emissions by altering charge-transfer transitions.

Polymeric Precursors

Dichloromethyldiisopropoxyborane’s volatility makes it suitable for chemical vapor deposition (CVD) of boron-containing thin films. The compound’s predicted refractive index (1.43) matches optical coatings for infrared lenses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume